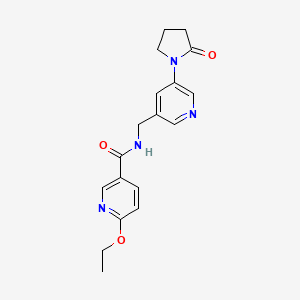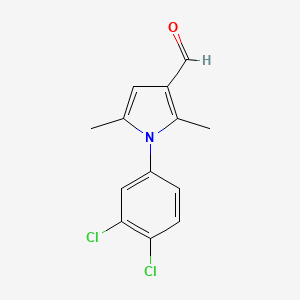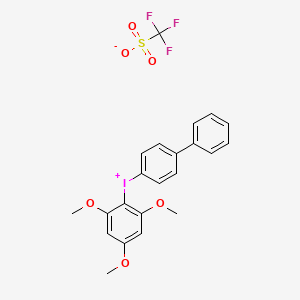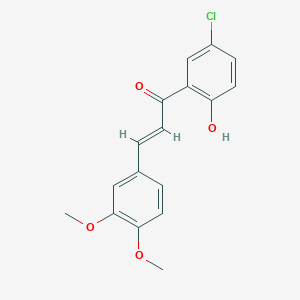
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, also known as Ketamine or Special K, is a dissociative anesthetic drug that has been used in both human and veterinary medicine. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been widely studied for its potential therapeutic uses.
Mecanismo De Acción
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood. By blocking this receptor, this compound reduces the transmission of pain signals and can induce a dissociative state, which can be useful in certain medical procedures. Additionally, this compound has been shown to increase the production of certain neurotransmitters, such as glutamate and brain-derived neurotrophic factor (BDNF), which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and hallucinations. It also has cardiovascular effects, such as increased heart rate and blood pressure. This compound has a short half-life and is rapidly metabolized in the liver, which makes it a useful anesthetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments, including its rapid onset of action, short duration of action, and lack of respiratory depression. However, it also has limitations, such as its potential for abuse and its effects on the cardiovascular system. Additionally, the dissociative effects of this compound may interfere with certain behavioral tests, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone, including its potential use in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, researchers are investigating the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the long-term effects of this compound use and its potential for abuse.
Conclusion:
In conclusion, this compound is a complex and versatile drug that has been studied extensively for its potential therapeutic uses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well documented. There are also several future directions for research on this compound, which may lead to new and innovative treatments for a range of medical conditions.
Métodos De Síntesis
The synthesis of (4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 4-chlorobenzophenone with cyclopentylmagnesium bromide, followed by the reaction with 3,3-dimethylmorpholine. The final product is then isolated and purified through various methods. The synthesis of this compound is a complex process and requires a high level of expertise and precision.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone has been studied extensively for its potential therapeutic uses, including as an anesthetic, analgesic, and antidepressant. It has also been investigated for its potential use in treating various psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). Additionally, this compound has been studied for its potential use in treating chronic pain and addiction.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2)9-17-8-7-15(13)12(16)10-3-5-11(14)6-4-10/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAWBIBFTYMUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide](/img/structure/B2953296.png)


![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2953300.png)

![4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2953303.png)
![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]-N-(tetrahydro-2-furanylmethyl)benzenecarboxamide](/img/structure/B2953305.png)


![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)

![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)